molecular formula C21H23N3O2S B2427108 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide CAS No. 2034503-61-0

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2427108
CAS No.: 2034503-61-0
M. Wt: 381.49
InChI Key: KQEICBXQZHPLGL-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a combination of pyridine, piperidine, and naphthalene sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the individual components. The pyridine and piperidine moieties can be synthesized through standard organic reactions such as nucleophilic substitution and cyclization. The naphthalene sulfonamide part is usually prepared by sulfonation of naphthalene followed by amide formation.

  • Step 1: Synthesis of Pyridine and Piperidine Moieties

      Reagents: Pyridine, piperidine, alkyl halides

      Conditions: Nucleophilic substitution reactions, cyclization under basic conditions

  • Step 2: Sulfonation of Naphthalene

      Reagents: Naphthalene, sulfuric acid

      Conditions: Sulfonation at elevated temperatures

  • Step 3: Amide Formation

      Reagents: Naphthalene sulfonyl chloride, amines

      Conditions: Amide formation under basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.

    Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors or sensors.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonamide derivatives: These compounds share the sulfonamide group and naphthalene core, but may differ in their substituents.

    Pyridine-containing compounds: These include various drugs and bioactive molecules that feature the pyridine ring.

    Piperidine derivatives: Widely used in pharmaceuticals, these compounds have a piperidine ring similar to the one in N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct moieties, which confer specific chemical and biological properties. This structural complexity allows for versatile applications and interactions that are not possible with simpler compounds.

Biological Activity

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activity, particularly in medicinal chemistry and cancer research. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

PropertyValue
Common Name This compound
CAS Number 1234896-16-2
Molecular Formula C21_{21}H23_{23}N3_{3}O2_{2}S
Molecular Weight 381.5 g/mol

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Piperidine Intermediate : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
  • Attachment of the Pyridine Moiety : The pyridine group is introduced via nucleophilic substitution reactions.
  • Sulfonamide Formation : The final step involves the reaction of the intermediate with naphthalene-1-sulfonyl chloride under basic conditions.

These synthetic routes can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques .

This compound exhibits biological activity through its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group forms strong hydrogen bonds, enhancing binding affinity to biological targets. The pyridine and piperidine moieties contribute to the overall stability and specificity of these interactions .

Antitumor Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, a study on similar sulfonamides demonstrated their ability to inhibit tumor cell proliferation, migration, and induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. The study found that these compounds could disrupt the KEAP1-NRF2-GPX4 axis, leading to increased reactive oxygen species (ROS) levels in cancer cells .

Study on Tumor Cell Lines

A significant case study investigated the effects of a related sulfonamide on various tumor cell lines:

Assay Type Effect Observed
MTT AssayInhibition of tumor cell proliferation
Scratch AssaySuppression of tumor cell migration
Annexin-V-FITC/PI StainingInduction of apoptosis in tumor cells
Flow CytometryIncreased levels of lipid ROS
Western BlotDownregulation of SLC7A11/XCT, NRF2, GPX4

The results indicated that treatment with the compound led to significant reductions in cell viability and migration, alongside increased markers of ferroptosis .

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : Its structure suggests potential as a pharmacophore for targeting specific receptors or enzymes.
  • Biological Studies : It serves as a probe for studying biological pathways due to its ability to bind to proteins or nucleic acids.
  • Material Science : The compound's unique structural features make it suitable for developing advanced materials, including organic semiconductors .

Properties

IUPAC Name

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c25-27(26,21-7-3-5-18-4-1-2-6-20(18)21)23-16-17-10-14-24(15-11-17)19-8-12-22-13-9-19/h1-9,12-13,17,23H,10-11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEICBXQZHPLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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